
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol is an organic compound that belongs to the class of cyclopentanols It features a cyclopentane ring substituted with a hydroxyl group and a pyrazole ring that is chlorinated and methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Chlorination and Methylation: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride, followed by methylation using methyl iodide in the presence of a base like potassium carbonate.
Cyclopentane Ring Formation: The cyclopentane ring is formed by a cyclization reaction involving a suitable precursor, such as a 1,5-diene, under catalytic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol can be oxidized to form a ketone using oxidizing agents such as chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced pyrazole derivative.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: The compound is utilized in chemical biology to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-1H-pyrazol-5-yl)cyclopentan-1-ol: Lacks the methyl group on the pyrazole ring.
2-(4-Methyl-1H-pyrazol-5-yl)cyclopentan-1-ol: Lacks the chlorine atom on the pyrazole ring.
2-(1-Methyl-1H-pyrazol-5-yl)cyclopentan-1-ol: Lacks the chlorine atom on the pyrazole ring and has a different substitution pattern.
Uniqueness
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol is unique due to the presence of both chlorine and methyl groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H13ClN2O |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
2-(4-chloro-2-methylpyrazol-3-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H13ClN2O/c1-12-9(7(10)5-11-12)6-3-2-4-8(6)13/h5-6,8,13H,2-4H2,1H3 |
InChI Key |
QVUXNZVFPBHGQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13289753.png)
![4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13289759.png)
amine](/img/structure/B13289773.png)
![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13289781.png)
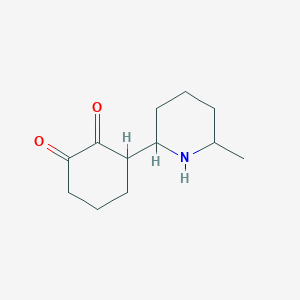
![Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate](/img/structure/B13289796.png)
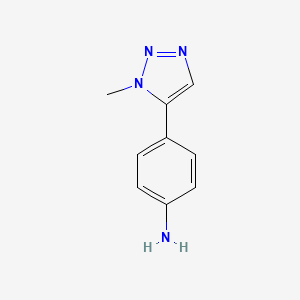
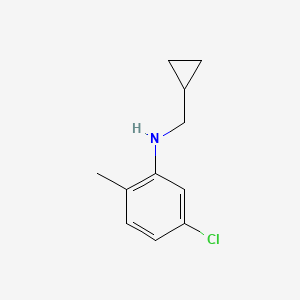
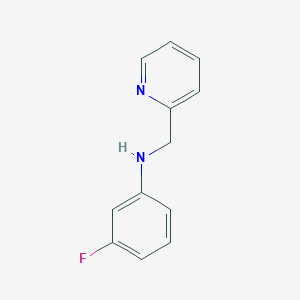

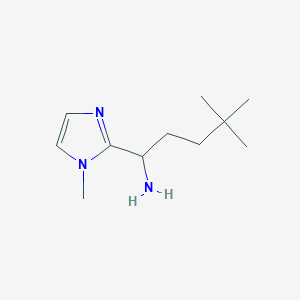
![8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one](/img/structure/B13289836.png)
![[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride](/img/structure/B13289845.png)
![tert-Butyl N-[(4-formylfuran-2-yl)methyl]carbamate](/img/structure/B13289846.png)
